molecular formula C9H11ClN2O2 B2988867 N-(4-amino-3-chlorophenyl)-2-methoxyacetamide CAS No. 1554896-15-9

N-(4-amino-3-chlorophenyl)-2-methoxyacetamide

Cat. No. B2988867
CAS RN: 1554896-15-9
M. Wt: 214.65
InChI Key: BMJMUTANBZVNQK-UHFFFAOYSA-N
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Description

N-(4-amino-3-chlorophenyl)-2-methoxyacetamide, also known as ML239, is a small molecule compound that has gained attention for its potential therapeutic applications. It was initially identified as a hit compound in a high-throughput screening campaign for inhibitors of the protein-protein interaction between p53 and MDMX, which is a critical target for cancer therapy. Since then, ML239 has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Insecticidal Potential

N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, synthesized through interaction with various compounds, demonstrated significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

Antimicrobial Activity

Synthesized compounds related to N-(4-amino-3-chlorophenyl)-2-methoxyacetamide, such as acrylamide, hydrazone, and acrylonitrile derivatives, have demonstrated favorable antimicrobial activities, resembling reference antimicrobial agents (Okasha et al., 2022). Another study on different phenoxyacetamide derivatives, including 2-Methoxy and 2-Amino derivatives, showed antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi (Guna et al., 2015).

Enzymatic Activity

5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives have been found to be active against enzymes like acetylcholinesterase and butyrylcholinesterase (Rehman et al., 2013).

Synthesis of Novel Compounds

Studies have been conducted on the synthesis of novel compounds using derivatives of N-(4-amino-3-chlorophenyl)-2-methoxyacetamide, contributing to advancements in organic chemistry and drug development (Tiwari et al., 2016).

Corrosion Inhibition

Compounds like (E)-5-amino-3-(4-chlorophenyl)-N′-(1-(4-chlorophenyl)ethylidene)-1H-pyrazole-4-carbohydrazide have been studied for their corrosion protection behavior on mild steel, demonstrating significant inhibition efficiency and providing insights into corrosion inhibition mechanisms (Paul et al., 2020).

properties

IUPAC Name

N-(4-amino-3-chlorophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJMUTANBZVNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-3-chlorophenyl)-2-methoxyacetamide

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